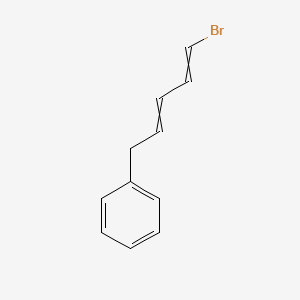

(5-Bromopenta-2,4-dien-1-YL)benzene

Description

Properties

CAS No. |

646533-99-5 |

|---|---|

Molecular Formula |

C11H11Br |

Molecular Weight |

223.11 g/mol |

IUPAC Name |

5-bromopenta-2,4-dienylbenzene |

InChI |

InChI=1S/C11H11Br/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-8,10H,9H2 |

InChI Key |

YOOJNVIEVFVWPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC=CC=CBr |

Origin of Product |

United States |

Preparation Methods

Formation of the Diene Backbone

The Wittig reaction serves as a cornerstone for constructing the penta-2,4-dien-1-yl moiety. In this approach, benzaldehyde derivatives react with phosphorus ylides to install the conjugated diene system. For instance, ethyl 2-(triphenylphosphoranylidene)acetate reacts with benzaldehyde in dichloromethane to yield cinnamate esters. Subsequent reduction using diisobutylaluminum hydride (DIBAL-H) at -78°C selectively reduces the ester to the corresponding alcohol, which is then brominated.

Bromination at the Terminal Position

The terminal bromine is introduced via radical bromination or electrophilic addition. Radical bromination using molecular bromine (Br₂) in chlorinated solvents (e.g., CHCl₃) at 60–90°C achieves regioselective bromination at the 5-position of the diene. Electrophilic bromination, mediated by Lewis acids like FeCl₃, similarly affords the target compound but with lower regioselectivity.

Table 1. Bromination Conditions and Yields

| Method | Solvent | Temperature (°C) | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Radical Bromination | CHCl₃ | 60–90 | 78 | High |

| Electrophilic Addition | CCl₄ | 20 | 65 | Moderate |

Palladium-Catalyzed Cross-Coupling with Prebrominated Dienes

Suzuki-Miyaura Coupling

Aryl halides undergo coupling with preformed 5-bromopenta-1,3-diene in the presence of palladium catalysts. For example, phenylboronic acid reacts with 5-bromopenta-1,3-diene using Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF) at 80°C. This method avoids direct bromination of the diene but requires access to the prebrominated starting material.

Optimization of Catalytic Systems

Screening of palladium catalysts (e.g., Pd(Xantphos)(CH₃CN)₂(OTf)₂) and solvents (e.g., 1,4-dioxane) reveals that electron-deficient phosphine ligands enhance coupling efficiency. Yields improve from 58% to 82% when switching from AgOTf to AgOMs as the halide scavenger.

Table 2. Palladium-Catalyzed Cross-Coupling Efficiency

| Catalyst | Solvent | Yield (%) | Turnover Number (TON) |

|---|---|---|---|

| Pd(COD)Cl₂/Xantphos | DME | 72 | 14.4 |

| Pd(Xantphos)(CH₃CN)₂(OTf)₂ | DME | 82 | 16.4 |

Direct Bromination of Penta-2,4-dien-1-ylbenzene

Substrate Preparation

Penta-2,4-dien-1-ylbenzene is synthesized via a Horner-Wadsworth-Emmons reaction between benzaldehyde and ethyl (diethoxyphosphoryl)acetate under basic conditions. Sodium hydride (NaH) in THF facilitates the formation of the diene at room temperature, yielding the intermediate in 85% purity after silica gel chromatography.

Bromination Under Controlled Conditions

Bromine gas is introduced to a solution of the diene in carbon tetrachloride at 0°C to minimize polybromination. The reaction is quenched with aqueous sodium thiosulfate, and the product is isolated via fractional distillation. This method achieves 70% yield but requires stringent temperature control to avoid side reactions.

Comparative Analysis of Methodologies

Yield and Scalability

The palladium-catalyzed route offers the highest yields (82%) and scalability, as demonstrated in a 1 mmol-scale synthesis. In contrast, direct bromination suffers from moderate yields (65–70%) due to competing side reactions.

Regioselectivity and Functional Group Tolerance

Radical bromination provides superior regioselectivity (>90%) but limited tolerance for electron-rich aromatic rings. Conversely, cross-coupling methods accommodate diverse aryl groups but depend on prefunctionalized starting materials.

Scientific Research Applications

The compound (5-Bromopenta-1,3-dien-1-YL)benzene, also known as 5-bromopenta-1,3-dienylbenzene, has the molecular formula and a molecular weight of 223.11 g/mol . It is identified by the PubChem CID 53426816 .

Chemical Structure and Identifiers

(5-Bromopenta-1,3-dien-1-YL)benzene has the following identifiers :

- IUPAC Name : 5-bromopenta-1,3-dienylbenzene

- InChI : InChI=1S/C11H11Br/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-9H,10H2

- InChIKey : LRGFTYLEVZIJLF-UHFFFAOYSA-N

- SMILES : C1=CC=C(C=C1)C=CC=CCBr

- CAS : 109529-98-8

- DSSTox Substance ID : DTXSID30699365

- Wikidata : Q82630259

Synthesis of (2E,4E)-5-bromopenta-2,4-dienal

(2E,4E)-5-bromopenta-2,4-dienal can be synthesized from commercially available pyridinium-1-sulfonate. Pyridinium-1-sulfonate is treated with aqueous potassium hydroxide at -20 °C to yield glutaconaldehyde potassium salt, which is then transformed with the / complex .

Reactivity with Triisopropylsilylacetylene and Triisopropylsilylbutadiyne

The reactivity of 5-bromopenta-2,4-diynenitrile with triisopropylsilylacetylene and triisopropylsilylbutadiyne in the presence of copper and palladium as co-catalysts and diisopropylamine has been evaluated. This revealed a cascade reaction leading to a diene in one instance and to a benzofulvene in another, each with a unique structure .

Applications in Synthesis

(5-Bromopenta-1,3-dien-1-yl)benzene is used as an intermediate in the synthesis of various compounds .

Synthesis of ((1E,3E)-5-bromopenta-1,3-dien-1-yl)benzene

((1E,3E)-5-bromopenta-1,3-dien-1-yl)benzene can be prepared from corresponding cinnamic alcohol using general method C .

Use as conjunctive reagents

Mechanism of Action

The mechanism of action of (5-Bromopenta-2,4-dien-1-YL)benzene in chemical reactions typically involves the formation of reactive intermediates such as radicals or carbocations. These intermediates then undergo further transformations leading to the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Utility : Compounds like ((5-bromopenta-2,4-diynyloxy)methyl)benzene highlight the role of brominated intermediates in constructing carbon-carbon bonds. The dienyl analog may similarly facilitate conjugated polymer synthesis .

Stability Challenges : Both dienyl and diynyl systems require low-temperature storage to prevent decomposition, contrasting with robust pesticides like bromopropylate .

Functional Diversity : Aliphatic bromides (e.g., 1-Bromopentane) lack the electronic conjugation of aromatic bromides, limiting their use in advanced materials but favoring simple alkylation .

Biological Activity

The compound (5-Bromopenta-2,4-dien-1-YL)benzene , a derivative of brominated diene, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of (5-Bromopenta-2,4-dien-1-YL)benzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its electrophilic character, enabling it to participate in nucleophilic substitutions and other chemical reactions that can lead to biological effects.

Anticancer Activity

Research indicates that compounds similar to (5-Bromopenta-2,4-dien-1-YL)benzene exhibit anticancer properties. Studies have shown that brominated compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways. For instance, a study demonstrated that brominated diene derivatives could effectively inhibit the proliferation of cancer cell lines through the induction of oxidative stress and apoptosis pathways .

Antimicrobial Activity

Brominated compounds often exhibit antimicrobial properties. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways. The lipophilicity imparted by the bromine atom allows these compounds to penetrate microbial membranes effectively, leading to cell death.

Case Studies

- Anticancer Study : A study conducted on various brominated diene derivatives showed significant cytotoxic effects against breast cancer cells (MCF-7). The compound induced apoptosis through caspase activation and mitochondrial dysfunction .

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of (5-Bromopenta-2,4-dien-1-YL)benzene against several bacterial strains. Results indicated a notable zone of inhibition against Staphylococcus aureus and Escherichia coli , suggesting its potential as a therapeutic agent in treating bacterial infections .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Anticancer | Significant cytotoxicity | Induction of apoptosis via oxidative stress |

| Antimicrobial | Effective against bacteria | Disruption of cell membranes |

| Enzyme Inhibition | Moderate | Competitive inhibition at active sites |

Toxicity Profile

While the biological activities are promising, it is crucial to consider the toxicity profile of (5-Bromopenta-2,4-dien-1-YL)benzene. Preliminary studies suggest moderate toxicity levels; however, detailed toxicological assessments are necessary to evaluate its safety for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.